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Compound of Interest

Compound Name: Magnolignan I

Cat. No.: B15558616 Get Quote

For researchers, scientists, and professionals in drug development, this document provides a

detailed guide to the spectroscopic data of Magnolignan I, a dilignan isolated from the leaves

of Magnolia officinalis.

While the complete spectroscopic data for Magnolignan I is not readily available in publicly

accessible literature, this guide compiles and presents the known information and provides

context through related compounds and general experimental protocols. Further investigation

into specialized chemical databases and primary literature from the late 1990s, potentially from

research groups focused on the phytochemistry of Magnolia species, may yield the specific

data for Magnolignan I.

Spectroscopic Data Summary
Comprehensive spectroscopic data for Magnolignan I, including 1H NMR, 13C NMR, IR, and

MS, remains to be fully disclosed in the available literature. However, the isolation of

Magnolignan I alongside other lignans from Magnolia officinalis suggests its structural

similarity to other known dilignans from this species. For comparative purposes, data for

structurally related lignans are often characterized by the following spectroscopic features:

¹H NMR: Signals in the aromatic region (typically δ 6.0-7.5 ppm), methoxy group singlets

(around δ 3.8 ppm), and signals corresponding to the aliphatic core of the lignan structure.

¹³C NMR: Aromatic carbon signals (in the range of δ 100-160 ppm), methoxy carbon signals

(around δ 56 ppm), and aliphatic carbon signals.
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IR Spectroscopy: Characteristic absorption bands for hydroxyl groups (broad, around 3400

cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-2850 cm⁻¹), aromatic

C=C stretching (around 1600 and 1500 cm⁻¹), and C-O stretching (around 1200-1000 cm⁻¹).

Mass Spectrometry: The molecular ion peak (M+) and fragmentation patterns that are

characteristic of the specific lignan skeleton, often involving cleavage of the bonds in the

aliphatic core and loss of substituents.

The following tables are placeholders for the quantitative data for Magnolignan I, which should

be populated upon obtaining the specific experimental results.

Table 1: ¹H NMR Spectroscopic Data for Magnolignan I

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available

Table 2: ¹³C NMR Spectroscopic Data for Magnolignan I

Chemical Shift (δ) ppm Carbon Type Assignment

Data not available

Table 3: IR Spectroscopic Data for Magnolignan I

Wavenumber (cm⁻¹) Functional Group Assignment

Data not available

Table 4: Mass Spectrometry Data for Magnolignan I

m/z Relative Intensity (%) Ion Assignment

Data not available
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Experimental Protocols
The general methodologies for obtaining spectroscopic data for lignans isolated from plant

sources are well-established. The following protocols are representative of the techniques likely

employed for the characterization of Magnolignan I.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or

higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. The sample is dissolved in a

deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD),

with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts

per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz). For

complete structural elucidation, a suite of 2D NMR experiments, including COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear

Multiple Bond Correlation), is often utilized.

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be prepared as a KBr (potassium bromide) pellet, a thin film, or dissolved in a

suitable solvent. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The

positions of the absorption bands provide information about the functional groups present in the

molecule.

Mass Spectrometry (MS)
Mass spectra are acquired using various ionization techniques, with Electrospray Ionization

(ESI) and Electron Impact (EI) being common for natural products. High-Resolution Mass

Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which

allows for the calculation of the molecular formula. The fragmentation pattern observed in the

mass spectrum provides valuable information about the structure of the molecule.

Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Magnolignan I.
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Workflow for Spectroscopic Analysis of Magnolignan I
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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